
DEANO (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DEANO (sodium), also known as Diethylamine NONOate sodium, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DEANO (sodium) is synthesized by reacting diethylamine with nitric oxide. The reaction typically involves the formation of a complex between diethylamine and nitric oxide, resulting in the formation of Diethylamine NONOate sodium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of DEANO (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle nitric oxide safely and efficiently. The final product is purified and crystallized to achieve high purity levels suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: DEANO (sodium) primarily undergoes decomposition reactions to release nitric oxide. This decomposition is pH-dependent and occurs more rapidly at physiological pH levels. The compound can also participate in redox reactions, where it acts as a reducing agent .
Common Reagents and Conditions:
Decomposition: The decomposition of DEANO (sodium) to release nitric oxide is typically carried out in aqueous solutions at physiological pH (around 7.4).
Redox Reactions: DEANO (sodium) can react with oxidizing agents, leading to the formation of different nitrogen oxides and other by-products.
Major Products: The primary product of DEANO (sodium) decomposition is nitric oxide. Other by-products may include diethylamine and various nitrogen oxides, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
DEANO (sodium) has a wide range of applications in scientific research:
Wirkmechanismus
DEANO (sodium) releases nitric oxide through a pH-dependent decomposition process. At physiological pH, the compound dissociates to liberate nitric oxide, which then interacts with various molecular targets. Nitric oxide activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway mediates various physiological effects, including vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
S-Nitrosocysteine (CysNO): Another nitric oxide donor that releases nitric oxide through a different mechanism involving the cleavage of the S-NO bond.
Sodium Nitroprusside: A clinically used nitric oxide donor that releases nitric oxide upon exposure to light or in the presence of reducing agents.
Nitroglycerin: A well-known nitric oxide donor used in the treatment of angina pectoris.
Uniqueness of DEANO (Sodium): DEANO (sodium) is unique due to its ability to release nitric oxide in a controlled and sustained manner. This property makes it particularly useful in research settings where precise control over nitric oxide levels is required. Additionally, its relatively simple synthesis and stability under physiological conditions contribute to its widespread use .
Eigenschaften
Molekularformel |
C4H10N3NaO2 |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
sodium;(Z)-diethylamino-oxido-oxidoiminoazanium |
InChI |
InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/q;+1/p-1/b7-5-; |
InChI-Schlüssel |
AITOFAVTGFDHHI-YJOCEBFMSA-M |
Isomerische SMILES |
CCN(CC)/[N+](=N/[O-])/[O-].[Na+] |
Kanonische SMILES |
CCN(CC)[N+](=N[O-])[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


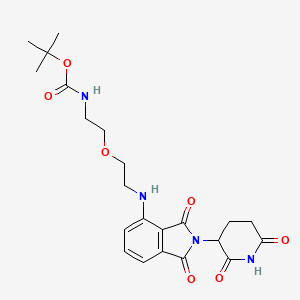
![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
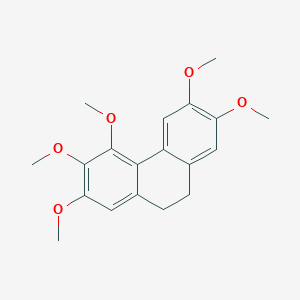
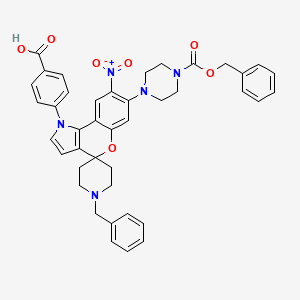

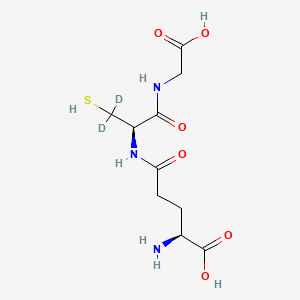
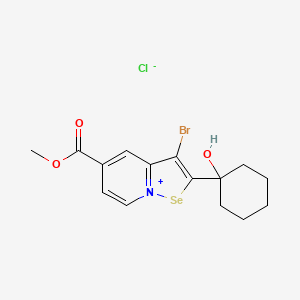

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
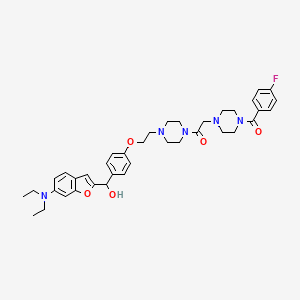
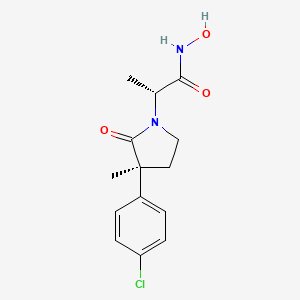


![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
